1,2,6,8-Tetrabromo-dibenzofuran
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Overview
Description
1,2,6,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6,8-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly influence the yield and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The choice of brominating agents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
1,2,6,8-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials, including polymers and composites, due to its brominated structure which imparts flame retardant properties.
Biological Studies: Research into its biological activity and potential as a bioactive compound is ongoing, with studies exploring its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1,2,6,8-tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with similar properties but different bromination pattern.
2,3,6,8-Tetrabromodibenzofuran: Differing in the positions of bromine atoms, leading to variations in chemical reactivity and applications.
Uniqueness
Its distinct structure allows for targeted studies in environmental science and materials chemistry, setting it apart from other brominated dibenzofuran derivatives .
Properties
CAS No. |
617707-68-3 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,6,8-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H |
InChI Key |
HETPUYROJCAOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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